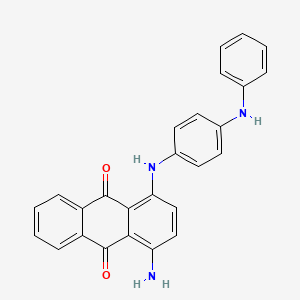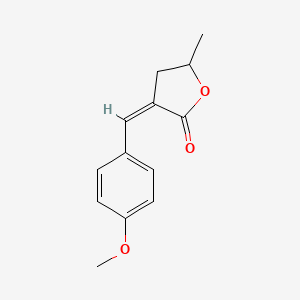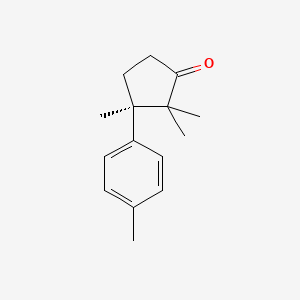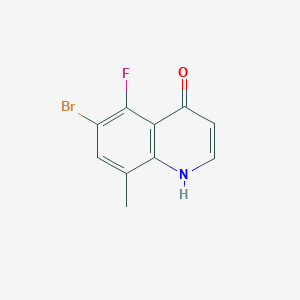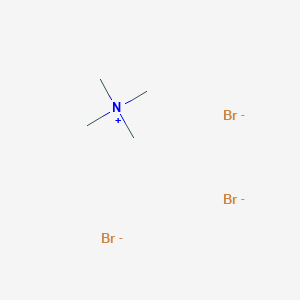
Mono(tetramethylammonium)tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(tetramethylammonium)tribromide, also known as tetramethylammonium tribromide, is a quaternary ammonium compound with the chemical formula C4H12Br3N. It is widely used in organic synthesis and chemical analysis as a brominating agent. The compound is known for its hygroscopic nature and is sensitive to moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono(tetramethylammonium)tribromide can be synthesized by reacting tetramethylammonium bromide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)4NBr+Br2→(CH3)4NBr3
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetramethylammonium bromide is continuously fed into a reaction chamber containing bromine. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Mono(tetramethylammonium)tribromide primarily undergoes bromination reactions. It acts as a source of bromine in various organic transformations, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Substitution: It can substitute hydrogen atoms in aromatic compounds with bromine atoms.
Common Reagents and Conditions
The compound is often used in solvent-free conditions or in the presence of mild solvents like acetonitrile. Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
Major Products Formed
The major products formed from reactions involving this compound are brominated organic compounds. For example, the bromination of toluene using this compound yields bromotoluene.
Scientific Research Applications
Mono(tetramethylammonium)tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism by which mono(tetramethylammonium)tribromide exerts its effects involves the release of bromine atoms. The bromine atoms generated from the compound can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium tribromide
- Tetraethylammonium tribromide
- Cetyltrimethylammonium tribromide
Uniqueness
Mono(tetramethylammonium)tribromide is unique due to its relatively small size and high reactivity compared to other quaternary ammonium tribromides. Its compact structure allows for efficient bromination reactions, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C4H12Br3N-2 |
|---|---|
Molecular Weight |
313.86 g/mol |
IUPAC Name |
tetramethylazanium;tribromide |
InChI |
InChI=1S/C4H12N.3BrH/c1-5(2,3)4;;;/h1-4H3;3*1H/q+1;;;/p-3 |
InChI Key |
NLIYLIMLLSJBOF-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)C.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


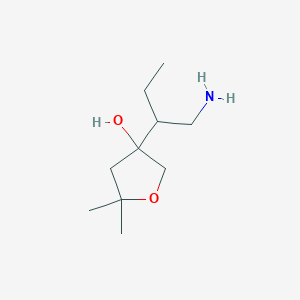
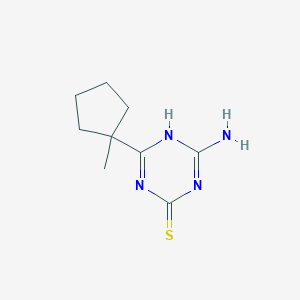
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
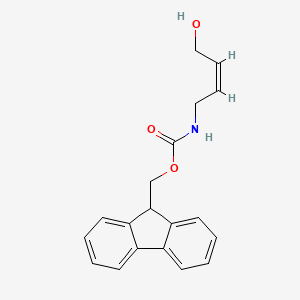

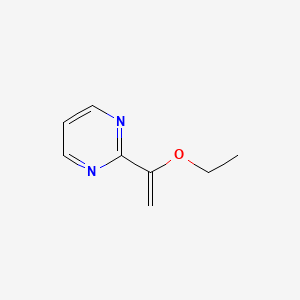
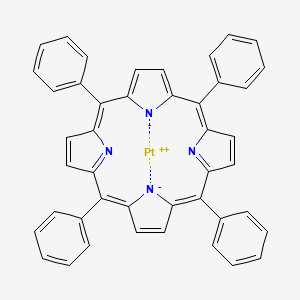
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
